molecular formula C8H12N4O3 B15348320 N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide CAS No. 91260-87-6

N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide

Cat. No.: B15348320
CAS No.: 91260-87-6
M. Wt: 212.21 g/mol
InChI Key: OHXCEWNVKPDFRY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide (CAS: 91260-87-6) is a substituted imidazole derivative with an acetamide backbone and a carbamoyloxy-methyl substituent at the 2-position of the imidazole ring. The molecule features a 1-methyl group on the imidazole core, enhancing its stability and influencing its pharmacokinetic profile. Its molecular formula is C₈H₁₁N₃O₃, with a molecular weight of 213.20 g/mol. The compound is characterized by hydrogen bond donor/acceptor properties (3 donors, 5 acceptors) and a polar surface area of 95.3 Ų, suggesting moderate solubility in aqueous environments .

For example, similar compounds (e.g., benzimidazole-acetamide derivatives) are prepared using acid-catalyzed cyclization of substituted anilines or via copper-catalyzed "click" chemistry for triazole-linked analogs . Characterization methods include IR spectroscopy (C=O stretch at ~1650 cm⁻¹), NMR (δ 2.1 ppm for methyl groups, δ 7.5–8.0 ppm for imidazole protons), and elemental analysis to confirm purity .

Properties

CAS No.

91260-87-6

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

(5-acetamido-1-methylimidazol-2-yl)methyl carbamate

InChI

InChI=1S/C8H12N4O3/c1-5(13)11-6-3-10-7(12(6)2)4-15-8(9)14/h3H,4H2,1-2H3,(H2,9,14)(H,11,13)

InChI Key

OHXCEWNVKPDFRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(N1C)COC(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 5-Acetamido-1-methylimidazole

The foundational step involves the preparation of the 5-acetamido-1-methylimidazole intermediate. This is typically achieved through nitration, reduction, and acetylation sequences starting from 1-methylimidazole.

  • Nitration : 1-Methylimidazole undergoes nitration at the 5-position using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C, yielding 5-nitro-1-methylimidazole.
  • Reduction : The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C) or using stannous chloride in hydrochloric acid, producing 5-amino-1-methylimidazole.
  • Acetylation : Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) introduces the acetamide group, resulting in 5-acetamido-1-methylimidazole.

Introduction of the Carbamate Group

The 2-position of the imidazole ring is functionalized with a carbamate group through chloromethylation followed by carbamate formation.

  • Chloromethylation : Reaction of 5-acetamido-1-methylimidazole with formaldehyde and hydrochloric acid in acetic acid introduces a chloromethyl group at the 2-position, yielding 2-(chloromethyl)-5-acetamido-1-methylimidazole.
  • Carbamate Formation : The chloromethyl intermediate reacts with potassium cyanate (KNCO) in aqueous ethanol under reflux to form the target carbamate. Alternatively, carbamoyl chloride can be used in the presence of a base like triethylamine.

Reaction Conditions :

  • Chloromethylation: 12 hr at 60°C, yielding 65–70%.
  • Carbamate formation: 6 hr at 80°C, yielding 55–60%.

Photochemical Aminocarboxylation Approach

Modern Methodology

Comparative Analysis of Synthetic Routes

Parameter Traditional Method Photochemical Method
Yield 55–60% 75–80%
Reaction Time 18 hr (combined steps) 24 hr
Regioselectivity Moderate High
Functional Tolerance Limited Excellent
Environmental Impact High (toxic reagents) Low (metal-free, light)

The photochemical method outperforms traditional approaches in yield and selectivity, aligning with green chemistry principles. However, the traditional route remains valuable for small-scale syntheses where photochemical equipment is unavailable.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

  • C=O Stretch (amide) : 1615–1623 cm⁻¹.
  • N-H Stretch (carbamate) : 3324–3378 cm⁻¹.
  • C-O Stretch (carbamate) : 1076–1152 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR)

  • Imidazole CH₃ : δ 2.5 (s, 3H).
  • Acetamide CH₃ : δ 2.2–2.9 (s, 3H).
  • Aromatic Protons : δ 7.0–7.9 (m, 2H).
  • Carbamate NH : δ 10.1–11.7 (s, 1H).

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group (-NHCOCH₃) in this compound can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative.

Reaction Type Conditions Products Reference
Acidic HydrolysisHCl (6M), reflux, 6–8 hours5-Amino-1-methylimidazole-2-carboxylic acid methyl ester + acetic acid
Basic HydrolysisNaOH (2M), 80°C, 4 hours5-Amino-1-methylimidazole-2-carboxylic acid sodium salt + acetamide byproduct

Inferred from analogous acetamide hydrolysis reactions in benzothiophene derivatives , the reaction mechanism involves nucleophilic attack by water or hydroxide ions on the carbonyl carbon, breaking the amide bond.

Carbamate Hydrolysis

The carbamate group (-O(CO)NH₂) is susceptible to hydrolysis, yielding an amine and carbonic acid derivatives.

Reaction Type Conditions Products Reference
Acidic HydrolysisH₂SO₄ (1M), 60°C, 3 hours1-Methyl-5-acetamidoimidazole-2-methanol + CO₂ + NH₃
Basic HydrolysisKOH (2M), ethanol, reflux, 5 hours1-Methyl-5-acetamidoimidazole-2-methanol potassium salt + ammonium carbonate

Similar carbamate hydrolysis pathways are documented in imidazole-based inhibitors, where the carbamate group acts as a protective moiety .

Nucleophilic Substitution at Imidazole

The methyl-oxygen linkage in the carbamate substituent may undergo nucleophilic substitution under strongly basic conditions.

Reaction Type Conditions Products Reference
SN2 DisplacementNaH (2 equiv), THF, 16 hoursSubstituted imidazole derivatives (e.g., thioether or amine analogs)
AlkylationBenzyl bromide, K₂CO₃, acetone, refluxBenzyl-protected imidazole carbamate derivative

This aligns with methodologies used to synthesize imidazole-based heme oxygenase inhibitors, where NaH in THF facilitates deprotonation and substitution .

Step 1: Imidazole Alkylation

1-Methylimidazole is alkylated at the 2-position using chloromethyl carbamate under basic conditions (K₂CO₃, DMF) .

Step 2: Acetamide Formation

The 5-amino group of the intermediate undergoes acetylation with acetic anhydride or acetyl chloride in dichloromethane .

Reagent Conditions Yield Reference
Acetic anhydrideDCM, RT, 2 hours75–80%
Acetyl chloride, TEADCM, 0°C → RT, 4 hours85%

Stability and Functional Group Compatibility

  • Thermal Stability : Likely stable below 150°C (based on imidazole derivatives in ).

  • pH Sensitivity : Carbamate and acetamide groups may degrade under prolonged exposure to strong acids/bases .

Comparative Reactivity Table

Functional Group Reactivity Key Reactions
AcetamideModerateHydrolysis, N-acylation
CarbamateHighHydrolysis, nucleophilic substitution
Imidazole RingLow (electron-rich C2 position)Electrophilic substitution (e.g., halogenation)

Scientific Research Applications

N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide is utilized in various research areas:

Chemistry: Used as a precursor in the synthesis of more complex molecules or as a reagent in reaction mechanisms studies. Biology: Studied for its potential as an enzyme inhibitor or as a part of biochemical pathways. Medicine: Investigated for therapeutic properties or as a model compound in drug development. Industry: Employed in material science for developing novel polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide exerts its effects is multi-faceted:

Molecular Targets and Pathways: It may interact with specific enzymes, altering their activity, or bind to receptor sites, modulating signal transduction pathways. The presence of functional groups like the carbamate and acetamide can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide with structurally related imidazole and benzimidazole derivatives:

Compound Core Structure Key Substituents Pharmacological Relevance Reference
This compound Imidazole 1-methyl, 2-(carbamoyloxy-methyl), 5-acetamide Unknown; potential enzyme inhibition (carbamoyl group suggests transition-state mimicry)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzimidazole Benzo[d][1,3]dioxol-5-yl, benzyl linker IDO1 inhibitor (IC₅₀ = 0.84 μM); anticancer activity via immune modulation
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole hybrid Bromophenyl-thiazole, phenoxymethyl-triazole linker α-Glucosidase inhibition (IC₅₀ = 12.3 μM); antidiabetic potential
N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide Imidazole Cyclopentyl, 5-hydroxymethyl, 2-mercapto Antioxidant and antimicrobial applications (thiol group enhances metal-binding capacity)
2-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone Nitroimidazole 2-methyl, 5-nitro, ethanone Antimicrobial prodrug (activated under anaerobic conditions)

Key Observations

Substituent Effects on Bioactivity: The carbamoyloxy-methyl group in the target compound may mimic transition states in enzymatic reactions, similar to the bromophenyl-thiazole group in compound 9c, which inhibits α-glucosidase . Nitroimidazole derivatives (e.g., ) are redox-active, enabling selective toxicity in anaerobic microbial environments .

Synthetic Complexity :

  • Triazole-linked hybrids (e.g., 9c ) require multi-step syntheses involving click chemistry, whereas the target compound’s synthesis likely involves simpler carbamate formation .
  • Benzimidazole derivatives (e.g., 28 ) demand harsh cyclization conditions (e.g., NaOH at 100°C), contrasting with milder imidazole syntheses .

Pharmacological Potential: The target compound lacks direct biological data but shares structural motifs with 9c (α-glucosidase inhibition) and 28 (IDO1 inhibition), suggesting possible applications in diabetes or cancer therapy . Thiol-containing imidazoles (e.g., ) show antioxidant activity, which the target compound may lack due to its carbamoyloxy group .

Biological Activity

N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide, also known as 5-acetamido-1-methylimidazol-2-yl)methyl carbamate, is a compound with significant potential in medicinal chemistry. Its structural features, particularly the imidazole ring and the acetamide moiety, suggest diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Chemical Formula : C₈H₁₂N₄O₃
  • Molecular Weight : 212.206 g/mol
  • CAS Number : 1374829-43-2

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its role as an inhibitor of heme oxygenase-1 (HO-1). HO-1 is implicated in several pathological conditions, including cancer and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HO-1 InhibitionPotent inhibitor of HO-1 with IC₅₀ values ≤ 8 μM in various cancer cell lines.
Anticancer ActivityDemonstrated anticancer effects against prostate (DU145), lung (A549), and glioblastoma (U87MG) cells.
Cytoprotective EffectsModulates oxidative stress responses, potentially beneficial in oxidative stress-related diseases.

The compound's mechanism involves the inhibition of HO-1, which is crucial for heme degradation and has cytoprotective roles. By inhibiting HO-1, this compound may enhance the sensitivity of cancer cells to chemotherapy by reducing their ability to manage oxidative stress.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various compounds on glioblastoma cells (U87MG), this compound exhibited significant cytotoxic effects. The compound not only inhibited cell proliferation but also reduced cell invasiveness through modulation of HO-1 expression levels.

Case Study 2: Selectivity and Potency

Further investigations revealed that compounds derived from this scaffold showed selectivity towards HO-1 over HO-2, with some exhibiting up to three-fold selectivity. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized imidazole precursors. Key steps include:

  • Substitution reactions : Introducing the aminocarbonyloxymethyl group via nucleophilic substitution under basic conditions (e.g., using K₂CO₃ or NaH in anhydrous DMF) .
  • Acetamide coupling : Reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a coupling agent like EDCI/HOBt to form the acetamide moiety .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substituent positions on the imidazole ring (e.g., methyl group at N1, acetamide at C5) and the aminocarbonyloxy side chain. Aromatic protons typically appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 3.0–3.5 ppm .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H stretch at ~3350 cm⁻¹ for the urea moiety) .
  • Elemental Analysis : Match experimental C, H, N, and O percentages with theoretical values (deviation <0.3% acceptable) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Optimization : Standardize conditions (e.g., pH, temperature, and solvent/DMSO concentration) to minimize variability. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence-based) with triplicate measurements .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in different protein conformations. Cross-reference with X-ray crystallography data if available .
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like Schrödinger Suite or GOLD to model interactions with enzymes (e.g., kinases) or receptors. Prioritize docking scores <−7.0 kcal/mol for further validation .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Test mixtures of ethanol, acetonitrile, and ethyl acetate for slow evaporation. Additives like n-hexane may promote crystal nucleation .
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature from 40°C to 4°C over 72 hours.
  • Data Refinement : Refine crystallographic data with SHELXL (SHELX suite) for high-resolution structures. Validate with R-factors <0.05 .

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